(Z)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide
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Description
(Z)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C20H16N4O3S and its molecular weight is 392.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
A study involving the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, including compounds structurally related to (Z)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide, demonstrated promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This indicates potential applications in cancer research and therapy (Gomha, Edrees, & Altalbawy, 2016).
Photonic Applications
Another study explored the photoinduced birefringence in polymers doped with a pyrazoline derivative, similar to this compound. The research indicated that such derivatives have potential applications in the fabrication of optical switchers and photochromic polymers, showing significant promise for use in photonic devices (Szukalski, Haupa, Miniewicz, & Myśliwiec, 2015).
Optical Nonlinearity and Light Emitting Properties
Research on 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, a compound with structural similarities to this compound, highlighted its potential as a multi-dentate ligand for coordinating with metallic ions and as a potential orange-light emitting material. This suggests applications in the development of new materials for electronics and photonics (Guo, Zhao, Wu, & Li, 2014).
Molecular Recognition and Sensing
A study on derivatives of 1-(2-benzothiazole)-3-(2-thiophene)-2-pyrazoline demonstrated a strong affinity towards divalent transition metal ions. One derivative, in particular, showed enhanced fluorescence intensity upon the addition of Zn²⁺ ion, indicating its potential use in metal ion sensing and molecular recognition technologies (Shi, Ji, & Bian, 2007).
Antibacterial Activity
The synthesis and characterization of novel 2-pyrazoline derivatives, including structures analogous to this compound, have been conducted with an evaluation of their antibacterial activity. The findings indicate their potential use in developing new antibacterial agents (Ahuja & Sethi, 2015).
Properties
IUPAC Name |
(Z)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-19(11-6-14-4-2-1-3-5-14)21-20-17-12-28-13-18(17)22-23(20)15-7-9-16(10-8-15)24(26)27/h1-11H,12-13H2,(H,21,25)/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHKQFWOWKYNEN-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)/C=C\C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.